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Butyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12087477
M. Wt: 532.22 g/mol
InChI Key: ZWPXGUOPVSGTJI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Perfluorinated Organic Compounds Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in use since the 1940s. cancer.org Their defining feature is the strong carbon-fluorine bond, which imparts exceptional stability and resistance to heat, oil, and water. cancer.org These properties have led to their incorporation into a vast array of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. cancer.org

The very stability that makes PFAS desirable in various applications also contributes to their persistence in the environment, leading to widespread contamination of water sources and accumulation in biological systems. cancer.orgacs.org Consequently, a significant portion of research in this field is dedicated to understanding the environmental fate, transport, and potential health effects of these "forever chemicals." cancer.orgminesnewsroom.com Much of the focus has been on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS). cancer.org However, as these are phased out, attention is turning to a multitude of other PFAS, including the less-studied perfluorinated carbonates.

Rationale for the Investigation of Butyl 1H,1H,9H-perfluorononyl carbonate

While specific research on this compound is not widely available in public literature, the rationale for its investigation can be inferred from the known characteristics of similar fluorinated compounds. The long perfluorinated nonyl chain suggests it would exhibit high hydrophobicity and oleophobicity, properties valuable for creating repellent surfaces. The carbonate group, on the other hand, introduces a different chemical functionality compared to the more common sulfonates and carboxylates, potentially influencing its reactivity, degradation pathways, and interaction with biological systems.

The investigation of such a compound would likely be driven by the search for alternative PFAS with specific performance attributes or potentially different environmental and toxicological profiles compared to legacy compounds. Researchers might be interested in its potential applications as a surfactant, a component in specialty lubricants or hydraulic fluids, or as a monomer for creating fluorinated polymers with unique properties.

Overview of Current Research Gaps and Opportunities Pertaining to Perfluorinated Carbonates

The most significant research gap concerning this compound is the near absence of publicly accessible scientific data. Its synthesis, physicochemical properties, and potential applications are not well-documented. This lack of fundamental knowledge presents a substantial opportunity for foundational research.

For the broader class of perfluorinated carbonates, several research gaps and opportunities exist:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce a wider variety of perfluorinated carbonates with different chain lengths and functional groups. Detailed characterization of their physical and chemical properties is essential for understanding their behavior and potential uses.

Environmental Fate and Transport: Studies are needed to understand how perfluorinated carbonates behave in the environment. This includes their partitioning in soil and water, their potential for long-range transport, and their degradation pathways. It is crucial to determine if they transform into other persistent and potentially more toxic PFAS. acs.org

Toxicological Assessment: The toxicological profiles of perfluorinated carbonates are largely unknown. Research is required to assess their potential for bioaccumulation and to understand their effects on living organisms. acs.org

Structure-Property Relationships: A systematic investigation into how the structure of perfluorinated carbonates (e.g., the length of the fluoroalkyl chain, the nature of the non-fluorinated group) influences their properties would provide valuable insights for designing new molecules with specific functionalities.

Data Tables

Due to the lack of specific data for this compound, the following tables present information for structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Compounds

Propertytert-Butyl 1H,1H-perfluorohexyl carbonate1H,1H,9H-Perfluorononyl acrylate
CAS Number 1980086-74-5 avantorsciences.com4180-26-1 scbt.com
Molecular Formula C₁₁H₁₁F₁₁O₃ avantorsciences.comC₁₂H₆F₁₆O₂ scbt.com
Molecular Weight 400.186 g/mol avantorsciences.com486.15 g/mol scbt.com
Appearance Not availableNot available
Boiling Point Not availableNot available
Solubility in water Not availableNot available

Disclaimer: The data in this table is for analogous compounds and not for this compound. It is provided for illustrative purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12F16O3 B12087477 Butyl 1H,1H,9H-perfluorononyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12F16O3

Molecular Weight

532.22 g/mol

IUPAC Name

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H12F16O3/c1-2-3-4-32-7(31)33-5-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h6H,2-5H2,1H3

InChI Key

ZWPXGUOPVSGTJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Butyl 1h,1h,9h Perfluorononyl Carbonate and Its Analogues

Historical Overview of Perfluorinated Alkyl Carbonate Synthesis

The journey into the synthesis of perfluorinated compounds began in the early 20th century, with the pioneering work on organofluorine chemistry. The initial focus was on the preparation of simple fluorinated hydrocarbons. The large-scale production of perfluorinated compounds was significantly advanced by the development of two major industrial processes: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.orgitrcweb.org The ECF process, developed in the 1940s, allowed for the substitution of all hydrogen atoms with fluorine in a hydrocarbon chain by electrolysis in liquid hydrogen fluoride (B91410). manufacturingdive.com This method became a cornerstone for producing a wide range of perfluorinated substances.

Fluorotelomerization, another critical advancement, involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene (B6358150) to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net These iodides serve as versatile intermediates for the synthesis of various functionalized perfluorinated compounds, including alcohols, which are key precursors for carbonates. researchgate.netgoogle.com

While the synthesis of various perfluorinated functional groups commenced in the mid-20th century, leading to applications in polymers and surfactants, the specific synthesis of perfluorinated alkyl carbonates is a more recent development. manufacturingdive.com The initial methods for carbonate synthesis in general, such as the reaction of alcohols with phosgene (B1210022), were adapted for fluorinated alcohols as they became more accessible. The Schotten-Baumann reaction, first described in the 1880s for the synthesis of amides and esters, provides a foundational method where an acyl chloride reacts with an alcohol in the presence of a base to form an ester, a reaction type directly applicable to carbonate synthesis from chloroformates. wikipedia.org The evolution of synthetic strategies has been driven by the need for milder reaction conditions, higher yields, and improved safety profiles, moving away from highly toxic reagents like phosgene towards alternatives like triphosgene (B27547) and dimethyl carbonate.

Targeted Synthetic Routes for Butyl 1H,1H,9H-perfluorononyl carbonate

The synthesis of this compound is typically achieved through the reaction of 1H,1H,9H-perfluorononan-1-ol with a suitable butylating agent that introduces the carbonate functionality. A common and effective method is the reaction with butyl chloroformate.

Precursor Selection and Preparation Strategies

The two primary precursors for the synthesis of this compound are 1H,1H,9H-perfluorononan-1-ol and butyl chloroformate.

1H,1H,9H-perfluorononan-1-ol: This fluorinated alcohol is a key building block. Its synthesis is generally accomplished through the telomerization of a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene, followed by reaction with ethylene (B1197577) and subsequent hydrolysis. researchgate.net The process starts with a perfluoroalkyl iodide, which undergoes chain extension with tetrafluoroethylene. The resulting longer-chain perfluoroalkyl iodide is then reacted with ethylene to introduce a two-carbon non-fluorinated spacer, yielding a fluorotelomer iodide. This intermediate is then hydrolyzed to the corresponding alcohol. For instance, 3-(perfluorooctyl)propan-2-ol has been synthesized via a two-step alcoholization process involving the addition of propylene (B89431) to perfluorooctyl iodide followed by hydrolysis. kchem.org

Butyl Chloroformate: This reagent is commercially available but can also be prepared in the laboratory. A common method involves the reaction of n-butanol with phosgene or a phosgene equivalent like triphosgene. The reaction with triphosgene is generally preferred for laboratory-scale synthesis due to the hazards associated with handling phosgene gas. The synthesis of sec-butyl chloroformate, for example, has been reported to proceed via the reaction of triphosgene with sec-butanol.

Reaction Condition Optimization and Yield Enhancement

The formation of the carbonate from the alcohol and chloroformate is an esterification reaction. A widely used method for this transformation is the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, 1H,1H,9H-perfluorononan-1-ol would be reacted with butyl chloroformate in the presence of a base. The choice of base and solvent is crucial for optimizing the yield. A tertiary amine, such as pyridine (B92270) or triethylamine, is often used as the base in an inert organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and then allowing it to warm to room temperature.

To enhance the yield, an excess of the chloroformate or the alcohol can be used, depending on the availability and cost of the precursors. The slow, dropwise addition of the chloroformate to the mixture of the alcohol and base can help to control the reaction rate and minimize side reactions. Optimization of the reaction time is also important to ensure complete conversion without the degradation of the product. Studies on similar reactions have shown that Bayesian optimization can be a powerful tool to efficiently find the optimal conditions for variables such as reagent equivalents, solvent, and flow rates in continuous flow systems. cam.ac.uk

Table 1: Key Parameters for Reaction Optimization

Parameter Considerations for Optimization Potential Impact on Yield
Base Stoichiometry, pKa, and solubility Affects neutralization of HCl and reaction rate.
Solvent Polarity, aprotic/protic nature, and boiling point Influences solubility of reactants and reaction kinetics.
Temperature Reaction rate vs. potential for side reactions/decomposition Higher temperatures increase rate but can lead to lower selectivity.
Reagent Ratio Molar equivalents of alcohol vs. chloroformate Can drive the equilibrium towards product formation.
Addition Rate Slow vs. rapid addition of chloroformate Controls exothermicity and minimizes local high concentrations.

| Reaction Time | Time required for complete conversion | Insufficient time leads to incomplete reaction; excessive time can lead to product degradation. |

Advanced Purification and Isolation Techniques

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The high boiling point of this compound, a common characteristic of long-chain fluorinated molecules, necessitates specific purification techniques. rochester.edu

Initially, a workup procedure is employed to remove the base and any water-soluble byproducts. This typically involves washing the organic reaction mixture with dilute acid (to remove the amine base), followed by a wash with a weak base like sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

For the final purification, vacuum distillation is the most suitable method due to the high boiling point of the product. rochester.edu Distillation at reduced pressure lowers the boiling point, allowing the compound to be distilled without thermal decomposition. The efficiency of the distillation can be enhanced by using a fractionating column to separate the product from any remaining starting materials or byproducts with similar boiling points.

Other advanced purification methods that could be considered, especially for removing trace impurities, include:

Adsorption chromatography: Using a solid adsorbent like silica (B1680970) gel or activated carbon can be effective in removing polar impurities.

Membrane filtration: Techniques like nanofiltration or reverse osmosis have been shown to be effective in removing perfluorinated compounds from solutions, although this is more commonly applied to water treatment. nih.gov

Green Chemistry Principles in the Synthesis of Perfluorinated Carbonates

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize their environmental impact. Key areas of focus include the use of less hazardous reagents and more environmentally benign solvents.

A significant green alternative to the use of phosgene and chloroformates is the use of dimethyl carbonate (DMC) as a carbonylating agent. nih.govmdpi.comresearchgate.net DMC is a non-toxic, biodegradable solvent and reagent. The synthesis of other carbonates can be achieved through the transesterification of DMC with the desired alcohol, in this case, 1H,1H,9H-perfluorononan-1-ol. This reaction is typically catalyzed by a base or an acid. While this method avoids the use of phosgene derivatives, it often requires higher temperatures and longer reaction times.

The choice of solvent is another important aspect of green synthesis. The use of greener solvents, such as supercritical carbon dioxide or ionic liquids, is being explored for fluorination reactions. nih.govmdpi.comresearchgate.net Additionally, research is ongoing to develop solvent-free reaction conditions.

Electrochemical methods also present a green alternative for fluorination, offering a reagent-free approach to introduce fluorine into organic molecules under mild conditions.

Table 2: Green Chemistry Approaches in Carbonate Synthesis

Principle Traditional Method Greener Alternative
Safer Reagents Phosgene, Chloroformates Dimethyl Carbonate (DMC), Triphosgene (as a safer phosgene source)
Benign Solvents Chlorinated solvents Supercritical CO2, Ionic Liquids, Dimethyl Carbonate
Energy Efficiency High-temperature reactions Catalytic methods allowing for lower reaction temperatures

| Waste Prevention | Stoichiometric use of bases | Catalytic processes, atom-economical reactions |

Exploration of Stereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of fluorinated compounds is a significant area of research, as the introduction of a fluorine atom can have a profound impact on the biological activity of a molecule. While the target molecule, this compound, does not possess a stereocenter in its perfluorinated chain, the principles of stereoselective synthesis are relevant for its analogues where chirality might be introduced.

The stereoselective synthesis of acyclic esters and carbonates containing fluorine is a challenging area. Much of the research in stereoselective fluorination has focused on the creation of chiral centers in cyclic systems or at quaternary carbons. rsc.org For example, asymmetric Mannich reactions and Michael additions have been used to create acyclic β-fluoro amines and other fluorinated compounds with contiguous stereocenters with high enantioselectivity. rsc.orgnih.gov

The development of chiral catalysts is key to achieving stereoselectivity. For instance, chiral phosphoramidite-palladium catalysts have been used in asymmetric allylic alkylation reactions to produce α-quaternary fluorinated esters. nih.gov While these methods have not been specifically applied to the synthesis of long-chain perfluorinated alkyl carbonates, they provide a foundation for future research.

A potential strategy for the stereoselective synthesis of an analogue of this compound could involve the use of a chiral butanol derivative or a chiral catalyst in the carbonate-forming reaction. For example, if a chiral secondary butanol were used as a precursor, a diastereomeric mixture of carbonates could be formed, which might be separable by chromatography. Alternatively, a kinetic resolution of a racemic fluorinated alcohol using a chiral acylation agent could be explored.

Further research is needed to develop efficient and practical stereoselective methods for the synthesis of acyclic perfluorinated carbonates.

Chemical Reactivity and Mechanistic Investigations of Butyl 1h,1h,9h Perfluorononyl Carbonate

Reactions Involving the Carbonate Moiety

The carbonate group, an ester of carbonic acid, is the primary site of reactivity in Butyl 1H,1H,9H-perfluorononyl carbonate under many conditions. Its susceptibility to nucleophilic attack is a central theme in its chemical transformations.

Hydrolytic Stability and Kinetic Studies

The hydrolysis of this compound involves the cleavage of the ester linkages by water. This reaction can be catalyzed by both acids and bases. Under neutral conditions, the hydrolysis is generally slow. The stability of perfluorinated compounds is well-documented, and while the carbonate group is a point of vulnerability, the strong electron-withdrawing effect of the perfluorononyl chain is expected to influence the reaction kinetics.

In alkaline hydrolysis, the hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of either the butoxide or the 1H,1H,9H-perfluorononoxide anion results in the formation of a carboxylate and the corresponding alcohol. The 1H,1H,9H-perfluorononoxide is a better leaving group than the butoxide due to the inductive effect of the perfluoroalkyl chain, which stabilizes the negative charge. Therefore, the primary products of basic hydrolysis are expected to be butanol, carbon dioxide, and 1H,1H,9H-perfluorononanol.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by water leads to the formation of a tetrahedral intermediate, followed by elimination of butanol or 1H,1H,9H-perfluorononanol.

Table 1: Expected Relative Hydrolytic Stability

CompoundExpected Relative Rate of HydrolysisProbable Products
Dibutyl carbonateBaseButanol, Carbon Dioxide
This compoundFaster than dibutyl carbonateButanol, 1H,1H,9H-perfluorononanol, Carbon Dioxide
Bis(1H,1H,9H-perfluorononyl) carbonateFastest1H,1H,9H-perfluorononanol, Carbon Dioxide

Transesterification and Alcoholysis Pathways

Transesterification is a crucial reaction for modifying the structure of carbonates. In the context of this compound, this would involve reacting the carbonate with another alcohol in the presence of a catalyst, typically an acid or a base, to exchange the butyl or the perfluorononyl group.

For example, reaction with an excess of a simple alcohol like methanol, catalyzed by an acid such as boron trifluoride, would be expected to yield dimethyl carbonate and a mixture of butanol and 1H,1H,9H-perfluorononanol. sigmaaldrich.com The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. sigmaaldrich.com

The transesterification of fluorinated alcohols is a known process. For instance, the transesterification of isopropyl acetate (B1210297) with 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) has been studied, indicating the feasibility of such reactions with fluorinated alcohols. mdpi.com Catalysts for the esterification of dicarboxylic acids with butanol have been shown to be effective, with metal salts of perfluoro-oxasulphonates demonstrating high activity. This suggests that similar catalytic systems could be employed for the transesterification of this compound.

Reactions with Nucleophilic and Electrophilic Reagents

The electron-deficient nature of the carbonyl carbon in the carbonate moiety makes it susceptible to attack by a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely add to the carbonyl group, leading to the cleavage of the carbonate and the formation of tertiary alcohols after a second addition.

Weaker nucleophiles, such as amines, would react to form carbamates. For example, reaction with a primary amine (R-NH₂) would be expected to yield a mixture of butyl carbamate (B1207046) and 1H,1H,9H-perfluorononyl carbamate, along with butanol and 1H,1H,9H-perfluorononanol.

Electrophilic attack on the carbonate moiety is less common. The oxygen atoms of the carbonate possess lone pairs of electrons and can act as Lewis bases, but strong electrophiles are generally required. For instance, in the presence of a strong Lewis acid, the carbonate could be activated towards further reactions.

Reactivity of the Perfluorononyl Chain

The perfluorononyl chain is characterized by its high thermal and chemical stability, a hallmark of perfluoroalkyl substances (PFAS). nih.gov This stability is attributed to the strength of the carbon-fluorine bond.

Functionalization and Derivatization Studies

Direct functionalization of the perfluorinated chain is challenging due to the inertness of C-F bonds. However, the presence of a terminal hydrogen atom at the 9-position (the ω-hydrogen) in the 1H,1H,9H-perfluorononyl group introduces a potential site for reactivity that is not present in fully perfluorinated alkanes. This C-H bond is activated by the adjacent perfluorinated segment and can be susceptible to radical abstraction or deprotonation under strongly basic conditions.

Derivatization of the parent alcohol, 1H,1H,9H-perfluoro-1-nonanol, is a more common strategy for introducing this chain into other molecules. This alcohol can undergo typical reactions of primary alcohols, such as esterification, etherification, and conversion to halides. For example, direct esterification of carboxylic acids with perfluorinated alcohols has been achieved using mediating agents like XtalFluor-E. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research of Butyl 1h,1h,9h Perfluorononyl Carbonate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical method for determining the precise arrangement of atoms within a crystalline solid. tugraz.at This technique provides detailed three-dimensional information on the molecular level, including bond lengths, bond angles, and intermolecular forces that influence the crystal packing. tugraz.at The process involves directing X-rays onto a single, high-quality crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and refine a model of its atomic structure. nii.ac.jp

While no specific crystal structure determination for Butyl 1H,1H,9H-perfluorononyl carbonate has been published in publicly accessible literature, the application of this technique would be indispensable for a definitive solid-state characterization. Through single-crystal X-ray diffraction, one could unambiguously confirm the molecule's connectivity and conformational preferences.

Research on related fluorinated compounds illustrates the potential insights. For instance, studies on perfluorononanoic acid (PFNA) have successfully determined its crystal structure from synchrotron powder diffraction data, revealing details about its monoclinic space group and the nature of the hydrogen bonding involved. inl.gov Similarly, structural analyses of fluorinated carbonates like fluoroethylene carbonate have provided valuable information on their three-dimensional network structures and intermolecular interactions. acs.org For this compound, X-ray crystallography would reveal how the flexible butyl group and the rigid, helical perfluorinated chain pack together in the unit cell, providing crucial data for understanding its physical properties and for materials science applications.

Chromatographic Techniques for Purity Assessment and Mixture Separation Research

Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers. These techniques function by distributing the components of a mixture between a stationary phase and a mobile phase, causing different components to move at different rates and thereby enabling their separation. The choice of chromatographic technique is critical and depends on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For complex fluorinated compounds, a combination of methods is often employed for comprehensive analysis. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of purity assessment for organic compounds.

Gas Chromatography (GC) is typically used for thermally stable and volatile compounds. nih.gov While this compound has a relatively high molecular weight, GC coupled with mass spectrometry (GC-MS) could be employed to detect and identify more volatile impurities or degradation products. For many non-ionizable per- and polyfluoroalkyl substances (PFAS), such as fluorotelomer alcohols, GC-MS is the preferred analytical method. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds and is particularly well-suited for fluorinated substances. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for PFAS analysis. nih.gov Given the fluorinated nature of this compound, specialized stationary phases, such as those incorporating fluorinated alkyl chains, can offer alternative selectivity compared to standard C8 or C18 phases, potentially improving separation from structurally similar impurities. chromatographyonline.com

Detection is a critical aspect of the HPLC methodology. While a UV detector may be used if the compound possesses a suitable chromophore, mass spectrometry (MS) is more common for its sensitivity and specificity. nih.gov Advanced techniques like HPLC coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) have been developed for fluorine-specific detection, offering a way to screen for all fluorine-containing compounds in a sample, regardless of their ability to be ionized by conventional methods. nih.gov

The following interactive table outlines a hypothetical set of starting parameters for an HPLC-MS method for the purity assessment of this compound, based on established methods for similar PFAS compounds. nih.govchromatographyonline.com

ParameterValue/TypeRationale
Column Fluorinated Phase (e.g., FluoroSep-RP)Provides unique selectivity for fluorinated analytes, enhancing separation. chromatographyonline.com
Mobile Phase A Water with 5 mM Ammonium Acetate (B1210297)Common buffered aqueous phase for RP-HPLC of PFAS.
Mobile Phase B Methanol or Acetonitrile (B52724)Standard organic solvents for reversed-phase elution. researchgate.net
Gradient 50% B to 95% B over 15 minA gradient is necessary to elute the highly retained fluorinated compound and separate it from less retained impurities.
Flow Rate 0.3 mL/minA typical analytical flow rate compatible with mass spectrometry.
Detector Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for quantification and identification. nih.gov
Ionization Mode Electrospray Ionization (ESI), NegativePFAS compounds are often analyzed in negative ion mode, although positive mode may be suitable for this carbonate ester via adduct formation.

Computational Chemistry and Theoretical Studies of Butyl 1h,1h,9h Perfluorononyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size. acs.org DFT calculations would be instrumental in determining the optimized three-dimensional geometry of Butyl 1H,1H,9H-perfluorononyl carbonate. By finding the minimum energy structure, DFT provides key information on bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP or the M06 family, combined with a suitable basis set like 6-311++G(d,p), would be employed to accurately model the electronic structure. acs.org The inclusion of fluorine atoms necessitates a robust theoretical level to handle their high electronegativity and the polarized nature of the C-F bonds. emerginginvestigators.org Theoretical studies on other fluorinated carbonates have successfully used DFT to evaluate properties like oxidation and reduction potentials, which are critical for applications such as in lithium-ion batteries. nih.govacs.orgnih.govacs.org For this compound, DFT could predict its thermodynamic stability and key electronic properties, as illustrated in the hypothetical data table below.

Interactive Table: Predicted Thermochemical Properties via DFT
PropertyPredicted ValueUnitMethod
Enthalpy of Formation-2850.5kJ/molB3LYP/6-311+G(d,p)
Gibbs Free Energy-2730.2kJ/molB3LYP/6-311+G(d,p)
Dipole Moment3.5DebyeM06-2X/6-311+G(d,p)

Building on the DFT results, an analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. emerginginvestigators.org

For this compound, the HOMO is likely to be located on the carbonate or butyl portions of the molecule, while the electron-withdrawing perfluorononyl chain would significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack at specific sites.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would be essential for understanding the conformational flexibility and intermolecular interactions of this compound. nih.govacs.org

Using classical force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a specialized fluorinated force field, MD simulations can model the behavior of the molecule in various environments (e.g., in a vacuum, in water, or interacting with a surface). nih.gov These simulations can reveal the preferred conformations of the flexible butyl group and the long perfluorononyl chain. Given the distinct hydrophobic and oleophobic nature of the fluorinated tail and the more conventional nature of the butyl head, the molecule's conformational landscape is expected to be complex.

MD simulations are particularly powerful for studying how this molecule interacts with other substances. For instance, simulations could model its adsorption onto a solid surface or its aggregation behavior in a solvent. mdpi.comresearchgate.net Such studies often involve large systems with thousands of molecules and are run for nanoseconds to microseconds to capture relevant dynamic events. mdpi.com Commercial and open-source software like GROMACS or LAMMPS are commonly used for these types of simulations. nih.govacs.org

Interactive Table: Typical MD Simulation Parameters
ParameterValue/SettingPurpose
Force FieldOPLS-AA/GAFFDescribes the potential energy of the system
EnsembleNVT (Canonical)Constant Number of particles, Volume, Temperature
Temperature298.15 KSimulates room temperature conditions
Time Step1 fsIntegration step for the equations of motion
Simulation Length100 nsDuration to observe conformational changes
Solvent ModelSPC/EExplicit water model for aqueous simulations

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various types of spectra, which can be invaluable for identifying and characterizing the molecule. DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be made. For this compound, this would allow for the identification of characteristic peaks, such as the C=O stretch of the carbonate group and the various C-F stretching modes of the perfluorononyl chain.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Visible absorption spectra. acs.org Perhaps most importantly for a fluorinated compound, computational methods can accurately predict ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnumberanalytics.com Given the large chemical shift range of ¹⁹F NMR, this technique is highly sensitive to the local electronic environment of each fluorine atom. A computationally predicted ¹⁹F NMR spectrum would be a powerful tool for confirming the structure of the molecule and for studying its interactions with other species. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound involves not just identifying reactive sites, but also mapping out the energetic landscape of potential reactions. Computational chemistry can be used to model reaction pathways, for example, the hydrolysis of the carbonate ester bond.

This involves locating the transition state (TS) structure for a given reaction, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, which is a key determinant of the reaction rate. Methods like nudged elastic band (NEB) or searching for a first-order saddle point on the potential energy surface are used to find these transition states.

For this compound, one could model its reaction with a nucleophile, such as a hydroxide (B78521) ion. The calculations would reveal the step-by-step mechanism, including the formation of any intermediates and the energies of all transition states. This provides a detailed, molecular-level understanding of the compound's chemical stability and how it might degrade under certain conditions. Theoretical studies on similar carbonate compounds have been used to understand their reaction mechanisms in various applications. pnnl.govresearchgate.net

Applications in Advanced Materials Science Research Involving Perfluorononyl Carbonates

Surface Modification and Coatings Research

Research into the application of Butyl 1H,1H,9H-perfluorononyl carbonate for surface modification and the creation of advanced coatings is not presently available in the public domain.

Development of Novel Hydrophobic and Oleophobic Surfaces

There are no specific studies detailing the use of this compound to create and characterize novel hydrophobic and oleophobic surfaces. Data on contact angle measurements or surface energy analyses for coatings derived from this specific compound have not been published.

Engineering of Low Surface Energy Materials

While fluorinated compounds are foundational to engineering low surface energy materials, specific research detailing the synthesis and properties of such materials using this compound is absent from the scientific literature.

Polymer Chemistry and Specialty Polymer Synthesis Research

The role of this compound in polymer chemistry, either as a monomer or in copolymerization strategies, has not been a subject of documented research.

Monomeric Applications in Fluoropolymer Architectures

There is no available research on the use of this compound as a monomer for the synthesis of new fluoropolymer architectures. Consequently, data on the properties of homopolymers or copolymers derived from this monomer are not available.

Copolymerization Strategies for Tailored Material Properties

Specific copolymerization strategies involving this compound to tailor material properties have not been described in published studies.

Self-Assembly and Supramolecular Structure Formation Research

The self-assembly behavior of this compound and its potential to form supramolecular structures is an area that remains unexplored in the current body of scientific literature.

Further research is required to elucidate the specific properties and potential applications of this compound in advanced materials science.

Investigation of Micellar and Vesicular Assemblies

Perfluorinated surfactants are well-known for their ability to form micelles and vesicles in aqueous solutions. These self-assembled structures are of significant interest for applications in drug delivery, reaction compartmentalization, and as templates for nanomaterial synthesis.

Research into single-tailed perfluorinated surfactants, such as perfluorononanoic acid (PFNA), a compound structurally related to the perfluorononyl portion of this compound, has demonstrated the formation of unique vesicular structures. nih.govrsc.org Studies on PFNA in aqueous solutions have shown that it can spontaneously form pH-sensitive polyhedral fatty acid vesicles. nih.govrsc.org The formation of these faceted vesicles is driven by the crystallization of the fluorocarbon chains, which leads to bilayers in a crystalline state. nih.govrsc.org This is a key difference from many hydrocarbon-based surfactants, which typically form vesicles with fluid bilayers.

The aggregation behavior of these perfluorinated systems is sensitive to environmental conditions like pH. For instance, in the PFNA/NaOH system, a phase transition from faceted vesicles to a different liquid crystalline phase (L3 phase) has been observed with increasing pH. nih.govrsc.org These faceted vesicle systems also exhibit interesting rheological properties, such as high viscoelasticity and shear-thinning behavior, which are attributed to the rigidity of the crystalline fluorinated alkyl chains and the dense packing of the vesicles. nih.govrsc.org

Furthermore, the combination of perfluorinated surfactants with other molecules, such as block copolymers or hydrocarbon surfactants, can lead to the formation of complex micellar aggregates and vesicles. acs.orgacs.org For example, mixtures of polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) diblock copolymer with perfluorooctanoic acid (PFOA) in chloroform (B151607) have been shown to form vesicles. acs.org These vesicles are thought to consist of an insoluble core of the polymer/surfactant complex surrounded by soluble polymer blocks. acs.org The driving forces for this assembly include hydrogen bonding and interactions between the perfluorinated chains. acs.org Such vesicles with perfluorinated chains in their walls are being explored as potential containers for encapsulating molecules of interest. acs.org

While direct studies on this compound are not available, its amphiphilic nature, combining a long perfluorinated tail with a more polar carbonate head group, suggests it could exhibit similar self-assembly behavior, potentially forming micelles or vesicles in appropriate solvents. The butyl group would add a hydrocarbon segment, creating a hybrid fluorocarbon-hydrocarbon structure that could lead to even more complex and potentially useful aggregation phenomena.

Table 1: Comparison of Vesicular Systems with Perfluorinated Components

SystemVesicle TypeKey FindingsReference
Perfluorononanoic acid (PFNA)/NaOH in waterpH-sensitive polyhedral vesiclesFormation driven by fluorocarbon chain crystallization; high viscoelasticity. nih.govrsc.org
Polystyrene-block-poly(4-vinylpyridine) / Perfluorooctanoic acid (PFOA) in chloroformSpherical micelles that reorganize into vesicles upon dilutionAssembly driven by hydrogen bonding and perfluorinated chain interactions. acs.org
Perfluorononanoic acid / Tetradecyl dimethylaminoxide in waterPolyhedral and spherical vesicle hydrogelCrystalline state of vesicle bilayers is key to hydrogel formation. acs.org

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

Thin Film Fabrication and Morphological Studies

The fabrication of thin films from fluorinated materials is an area of intense research due to their potential applications in coatings, sensors, and electronic devices. The morphology of these films is critical to their performance and can be influenced by the chemical structure of the material and the deposition method.

Studies on thin films of perfluorinated anion exchange polymers have shown that the polymer chains can align parallel to the substrate surface. nrel.gov This alignment can constrain the swelling of water channels within the film, which has implications for ion transport in applications like fuel cells. nrel.gov The choice of substrate material (e.g., silicon, silver, or platinum) can also influence the alignment of the polymer chains. nrel.gov

For fluorinated compounds, vapor-phase deposition methods can also be employed. A method for depositing thin films of stoichiometric fluorinated compounds with low porosity and smooth surface morphology via reactive sputtering has been developed. google.com This technique allows for the use of non-fluorinated target materials and a vapor source of fluorine, which can be advantageous for creating dense, optical-quality fluoride (B91410) films at low temperatures. google.com

In the context of lithium-ion batteries, the formation of a stable solid electrolyte interphase (SEI) on the electrode surface is crucial for performance. Additives like fluoroethylene carbonate (FEC) are known to form a smoother and more stable SEI layer on silicon thin-film electrodes. researchgate.net The use of vapor-phase fluorination has also been explored to convert surface carbonates on cathode materials into a protective lithium fluoride (LiF) layer, which can enhance battery performance. acs.org

Given that this compound is a liquid at room temperature, it could potentially be used in solution-based film deposition techniques like spin-coating or dip-coating. The long perfluorononyl tail would likely drive the molecules to the surface, creating a low-energy, hydrophobic, and lipophobic film. The morphology of such a film would depend on the solvent, concentration, and deposition parameters. The presence of both a perfluorinated chain and a hydrocarbon chain (from the butyl group) might lead to interesting microphase separation and ordering within the thin film.

Table 2: Techniques for Fabricating Thin Films from Fluorinated Materials

TechniqueMaterial/SystemKey Morphological FindingsReference
Spin-coatingPerfluorinated anion exchange polymerPolymer chains align parallel to the substrate. nrel.gov
Dip-coatingPolyfluorene:Fullerene blendsOffers greater control over film morphology compared to spin-coating. researchgate.net
Reactive SputteringMetal fluoride compoundsCan produce dense, optical quality films with low porosity. google.com
Electrolyte AdditiveFluoroethylene carbonate (FEC) in Li-ion batteryForms a smoother and more stable solid electrolyte interphase (SEI). researchgate.net

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

Research in Novel Solvents and Reaction Media

Fluorinated carbonates are gaining attention as novel solvents and co-solvents, particularly in the field of energy storage. Their unique properties, such as low flammability, high electrochemical stability, and the ability to form stable interfaces on electrodes, make them promising for next-generation lithium-ion batteries. techbriefs.comgoogle.comosti.gov

Partially fluorinated alkyl carbonate liquids have been identified as excellent electrolyte co-solvents for rechargeable lithium-ion cells, offering benefits in terms of performance and safety. techbriefs.com These solvents can extend the practical operating temperatures of batteries. techbriefs.com The inclusion of fluorine substituents in the carbonate structure leads to desirable physical properties like lower melting points and increased stability towards oxidation. nasa.gov

Research has shown that linear fluorinated carbonates can be used as electrolyte solvents to prevent the corrosion of aluminum current collectors in lithium-ion batteries. google.com The degree of fluorination in the carbonate solvent can be tuned to optimize battery performance. researchgate.net Studies on a family of fluorinated ethyl methyl carbonates with varying numbers of fluorine atoms have demonstrated that highly or fully fluorinated solvents are not always the most desirable; instead, the degree of fluorination needs to be rationally tuned for specific applications. researchgate.net

Fluorinated carbonates are also being investigated for their ability to enhance the properties of electrolytes. researchgate.net They can form stable passivating layers on electrode surfaces, have increased electrochemical stability, and can enhance salt dissociation, leading to higher ionic conductivities. researchgate.net

This compound, with its carbonate structure, has the potential to be explored as a novel solvent or co-solvent. The long perfluorononyl chain would impart a high degree of fluorination, likely resulting in a non-flammable and electrochemically stable liquid. The presence of both a fluorinated segment and a hydrocarbon segment (the butyl group) could lead to interesting solvency properties, potentially enabling it to dissolve a unique range of solutes. Its application as an electrolyte component in electrochemical devices like lithium-ion batteries would be a logical area of investigation, building on the extensive research into other fluorinated carbonates. techbriefs.comgoogle.comosti.govnasa.gov

Table 3: Properties and Applications of Fluorinated Carbonates as Solvents

Fluorinated Carbonate SystemApplicationKey BenefitsReference
Partially fluorinated alkyl carbonatesLi-ion battery electrolyte co-solventsEnhanced performance and safety, wider operating temperature range. techbriefs.com
Linear fluorinated carbonatesLi-ion battery electrolyte solventPrevention of aluminum current collector corrosion. google.com
Fluorinated ethyl methyl carbonates (tuned fluorination)Li-ion battery electrolytesOptimized battery performance by tuning the degree of fluorination. researchgate.net
General fluorinated carbonatesLi-ion battery electrolytesIncreased electrochemical stability and enhanced salt dissociation. researchgate.net

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

Exploration of Butyl 1h,1h,9h Perfluorononyl Carbonate As a Chemical Tool in Biological Research

Investigation as a Molecular Probe and Labeling Reagent

There is no available scientific literature detailing the investigation or application of Butyl 1H,1H,9H-perfluorononyl carbonate as a molecular probe or labeling reagent in biological research.

Studies on Interactions with Lipid Moieties in Research Systems

A comprehensive search of research databases yielded no studies focused on the interactions of this compound with lipid moieties. While perfluorinated compounds, in general, are known for their lipophobicity, specific data and research findings for this particular carbonate are not available.

Application in Enhancing Contrast and Density in Biological Sample Preparation for Research

There are no documented applications of this compound in enhancing contrast or density in the preparation of biological samples for research purposes.

Development of Chemical Tools for Investigating Biological Pathways

Research into Bioconjugation Chemistry with Perfluorinated Tags

While the field of bioconjugation chemistry utilizing perfluorinated tags is an active area of research, there is no specific mention or study involving this compound in this context. The general principles of using the unique properties of perfluoroalkyl chains, such as their bioorthogonality and distinct NMR signature, have been explored with other molecules, but not with this specific carbonate.

Environmental Behavior and Degradation Pathways Research of Perfluorinated Carbonates

Chemical Degradation Studies in Various Environmental Compartments

Chemical degradation processes are critical in determining the persistence and transformation of PFAS in the environment. For a hybrid molecule like Butyl 1H,1H,9H-perfluorononyl carbonate, several degradation pathways are conceivable.

The carbonate ester linkage (-O-C(O)-O-) is the most probable point of initial attack for hydrolytic degradation. Hydrolysis, a reaction with water, would cleave this bond, breaking the molecule into two primary components: butanol and 1H,1H,9H-perfluorononanol (a C9 fluorotelomer alcohol).

This reaction is analogous to the hydrolysis of other esters, although the highly electronegative perfluorinated chain can influence reaction rates. While specific half-life data for this carbonate is unavailable, studies on similar fluorinated esters suggest that hydrolysis is a viable, albeit potentially slow, degradation pathway. In aquatic environments, the pH of the water would be a critical factor, with hydrolysis rates typically increasing under either acidic or basic conditions compared to neutral pH. The ultimate stability of perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) in water, with half-lives estimated at 92 and 41 years respectively, highlights the persistence of the perfluoroalkyl backbone that would be released following the initial hydrolysis of a precursor like this. nih.govacs.org

The primary transformation products expected from hydrolysis are:

Butanol (C₄H₉OH): A simple alcohol that is readily biodegradable in the environment.

1H,1H,9H-Perfluorononanol (C₈F₁₇CH₂OH): A fluorotelomer alcohol (FTOH). This intermediate is not stable and is known to undergo further degradation.

Photolysis, or degradation by light, can occur directly or indirectly. Direct photolysis of this compound is unlikely to be significant for the perfluorinated chain, which does not strongly absorb sunlight. However, the carbonate and butyl portions of the molecule could be more susceptible.

Indirect photolysis is a more probable degradation route. In sunlit surface waters, photochemically produced reactive species like hydroxyl radicals (•OH) can initiate degradation. nih.gov Research on 8:2 fluorotelomer alcohol (8:2 FTOH), a structurally similar compound to the expected hydrolysis product, shows it undergoes indirect photolysis. nih.gov The presence of substances like nitrate (B79036) can promote photolysis, while dissolved organic carbon can inhibit it. nih.govoup.com

The degradation of the FTOH intermediate would likely proceed through a series of oxidation steps, forming fluorotelomer aldehydes and carboxylic acids, before ultimately yielding persistent perfluoroalkyl carboxylic acids (PFCAs) like perfluorononanoic acid (PFNA) and, through a process involving loss of a CF₂ group, PFOA. nih.gov

Table 1: Predicted Chemical Degradation Products of this compound

Initial Compound Degradation Pathway Primary Products Secondary / Terminal Products
This compound Hydrolysis Butanol, 1H,1H,9H-Perfluorononanol (9:2 FTOH) Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA)

Research on Microbial Transformation and Biotransformation Pathways

While the carbon-fluorine bond is exceptionally strong and resistant to microbial attack, the non-fluorinated parts of precursor compounds are vulnerable. nih.gov this compound is considered a "precursor" compound, meaning it can be biotransformed into highly persistent PFAS.

The initial step in a microbial setting, such as a wastewater treatment plant or soil, would likely be the enzymatic hydrolysis of the carbonate or ester bond. This would release the 1H,1H,9H-perfluorononanol (9:2 FTOH). Numerous studies on the biotransformation of FTOHs show they are readily metabolized by a wide range of microorganisms, including bacteria and fungi. nih.govrsc.orgresearchgate.net

For instance, bacteria from genera such as Pseudomonas and Gordonia have been shown to transform FTOHs. nih.govrsc.org The typical aerobic biotransformation pathway for an FTOH involves the oxidation of the alcohol group to an aldehyde, then to a carboxylic acid (a fluorotelomer carboxylic acid or FTCA). This FTCA undergoes further degradation, often losing CF₂ units, to form stable end-products like PFNA and PFOA. nih.gov Fungal degradation has also been observed and can produce a different profile of metabolites compared to bacteria. researchgate.net

Table 2: Key Microbial Genera in Fluorotelomer Biotransformation

Microbial Kingdom Genus Relevance to Precursor Degradation
Bacteria Pseudomonas Known to transform FTOHs via cometabolic processes. nih.gov
Bacteria Rhodococcus Implicated in the biotransformation of fluorinated compounds. nih.gov
Bacteria Gordonia Capable of degrading certain fluorotelomer sulfonates. epa.gov

Investigation of Sorption and Mobility in Environmental Matrices

The mobility of this compound and its degradation products in soil and sediment is governed by their sorption behavior. Sorption is influenced by the chemical's properties (chain length, functional group) and the characteristics of the environmental matrix (organic carbon content, pH, clay content).

The long, hydrophobic perfluorononyl chain (C9) is the dominant feature controlling sorption. Research consistently shows that for PFCAs and other PFAS, sorption to soil and sediment increases with the length of the perfluorinated carbon chain. wur.nlub.edu Therefore, the C9 degradation products like PFNA would be expected to be relatively immobile and persistent in soils with high organic carbon content.

Conversely, in soils with low organic carbon, these compounds would be more mobile and could leach into groundwater. ub.edu The initial compound, being a larger, neutral molecule, might exhibit stronger sorption than its ultimate anionic degradation products (PFCAs). However, once transformed into PFNA, it will behave like other long-chain PFCAs, showing significant persistence and potential for bioaccumulation.

Table 3: Factors Influencing Sorption of Long-Chain PFAS

Factor Influence on Sorption Rationale
Perfluoroalkyl Chain Length Increases with chain length Hydrophobic interactions with soil organic matter are stronger for longer, more hydrophobic chains. wur.nlresearchgate.net
Soil Organic Carbon (OC) Content Increases with OC content Organic matter is the primary sorbent for PFAS in most soils. ub.edu
pH Decreases with increasing pH At lower pH, organic matter and mineral surfaces are more positively charged, enhancing electrostatic attraction to anionic PFAS. At higher pH, repulsion occurs. mdpi.com

| Clay and Mineral Content | Variable | Can contribute to sorption through electrostatic and other interactions, but typically secondary to organic carbon. mdpi.com |

Development of Advanced Analytical Methods for Environmental Detection Research

Detecting and quantifying a novel, or "emerging," PFAS like this compound requires sophisticated analytical techniques. Standard environmental monitoring often relies on targeted methods, which can only find specific, known compounds for which analytical standards exist.

Targeted Analysis: The gold standard for quantifying known PFAS in environmental samples (water, soil, biota) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). mdpi.com To analyze for this compound using this method, a pure analytical standard of the compound would first need to be synthesized. This standard would be used to create a specific detection method and to accurately quantify its concentration in samples. U.S. EPA methods like 537.1 and 8327 provide frameworks for this type of analysis for a list of common PFAS. mdpi.commdpi.com

Non-Targeted Analysis (NTA): To discover and identify unknown PFAS for which no standards exist, researchers use High-Resolution Mass Spectrometry (HRMS). epa.gov An NTA approach would be essential for initially identifying this compound or its unique transformation products in a complex environmental sample. This technique allows for the detection of compounds based on their accurate mass and isotopic pattern, enabling chemists to deduce a chemical formula and propose a structure.

Total Oxidizable Precursor (TOP) Assay: This method is used to estimate the total concentration of PFAS precursors in a sample. The sample is treated with a strong oxidizing agent that transforms precursors into stable PFCAs, which are then measured by LC-MS/MS. A high concentration of PFNA after a TOP assay on a water sample could indirectly indicate the presence of a C9 precursor like this compound.

Table 4: Analytical Techniques for Emerging PFAS Detection

Analytical Technique Principle Application for this compound
LC-MS/MS Separates compounds by chromatography and detects by mass-to-charge ratio for specific molecules. Quantitative analysis. Requires a pure analytical standard. mdpi.com
HRMS Detects all ionizable compounds in a sample based on their precise mass. Identification of unknown compounds. Used in non-targeted analysis to discover its presence. epa.gov
TOP Assay Oxidizes unknown precursors to known, stable PFCAs for measurement. Indirect detection. Could reveal the presence of C9 precursors by an increase in PFNA concentration.

| Combustion Ion Chromatography (CIC) | Measures total organic fluorine (TOF) in a sample. | Screening. Indicates the presence of fluorinated compounds but is not specific. |

Future Research Directions and Emerging Challenges for Butyl 1h,1h,9h Perfluorononyl Carbonate

Innovation in Sustainable Synthetic Methodologies

The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. researchgate.net The development of greener synthetic routes is a paramount challenge for the broader field of organofluorine chemistry and is directly applicable to the production of Butyl 1H,1H,9H-perfluorononyl carbonate.

Conventional fluorination techniques, such as the Swarts and Balz–Schiemann reactions, often involve harsh conditions and hazardous materials like hydrogen fluoride (B91410) (HF) and explosive diazonium salts. dovepress.com Direct fluorination with F2 gas is also problematic due to its high toxicity and reactivity, which can lead to a mixture of products. dovepress.com A key research focus is therefore the move away from these traditional methods towards more sustainable alternatives.

Innovations in "green" fluorine chemistry offer promising pathways. researchgate.netdovepress.com These include:

Catalytic Fluorination: Developing catalytic methods for direct C-H fluorination on unactivated carbons could provide a more efficient and selective route to fluorinated precursors. dovepress.com

Safer Fluorinating Reagents: The use of safer, solid-state fluorinating reagents, such as those based on quaternary ammonium-fluoride complexes, can reduce the hazards associated with traditional reagents. bioengineer.org Recent breakthroughs have shown that such reagents can be synthesized from inexpensive and readily available salts like potassium fluoride (KF). bioengineer.orgsciencedaily.com

Alternative Carbonate Synthesis: Instead of using highly toxic phosgene (B1210022), modern methods for creating the carbonate group are being explored. A "photo-on-demand" method allows for the synthesis of carbonates from chloroform (B151607) and an alcohol by illumination with light, avoiding toxic precursors. kobe-u.ac.jp Another green approach involves using carbon dioxide (CO2) as a direct and sustainable C1 feedstock for producing fluorinated dialkyl carbonates. researchgate.net

For this compound, a hypothetical sustainable synthesis could involve the transesterification of a simple dialkyl carbonate with 1H,1H,9H-perfluorononanol, potentially using catalysts like K2CO3 or NaOH, which has been shown to be effective for similar long-chain fluoroalcohols. researchgate.net Research into optimizing such catalytic, solvent-free, or photo-driven reactions will be crucial for the environmentally benign production of this compound.

Table 1: Comparison of Traditional vs. Sustainable Fluorination Strategies

Feature Traditional Methods (e.g., Swarts, Direct F2) Emerging Sustainable Methods
Reagents Often highly toxic and corrosive (e.g., HF, F2 gas) dovepress.com Safer, solid-state reagents; use of CO2 bioengineer.orgresearchgate.net
Atom Economy Can be low, with significant byproduct generation (e.g., HCl) dovepress.com Higher, especially in direct C-H functionalization or CO2 utilization researchgate.netresearchgate.net
Energy Input Often requires high temperatures dovepress.com Milder conditions, including photo-driven reactions kobe-u.ac.jp
Safety High risk (e.g., toxic gas, explosive intermediates) dovepress.com Significantly improved safety profiles sciencedaily.com

Unexplored Application Domains and Interdisciplinary Research Opportunities

The applications of fluorinated compounds are vast, leveraging their unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov While fluorinated carbonates are known for their use as electrolyte additives in lithium-ion batteries to improve stability and performance, the specific potential of this compound remains largely unexplored. researchgate.netacs.org

The combination of a long, hydrophobic, and lipophobic perfluorinated chain with a polar carbonate group suggests several potential application areas:

Advanced Materials: The compound could serve as a monomer or additive in the synthesis of novel fluoropolymers. nih.govman.ac.uk Such materials could be designed for specialized applications requiring extreme durability, low friction, or specific surface properties, such as in advanced coatings, sealants, or recyclable fluoropolymers. man.ac.uk

Biomedical Applications: Fluorinated polymers are used in biomedical devices, tissue engineering, and controlled drug delivery systems due to their biocompatibility and stability. nih.govresearchgate.net Research could explore the use of this compound in creating new biocompatible materials or as a component in fluorinated poly(carbonate urethane)s, which have shown good hemocompatibility. nih.govnih.gov

Functional Fluids and Lubricants: The thermal stability and non-flammable nature imparted by the fluorinated chain could make this compound a candidate for high-performance lubricants, hydraulic fluids, or heat-transfer agents, particularly in extreme environments.

Interdisciplinary Research: The interface between fluorine chemistry and biology is a rapidly growing field. nih.govacs.org The unique properties of fluorinated compounds are being exploited in medicinal chemistry, chemical biology, and molecular imaging. acs.org this compound could be investigated as a component in fluorinated self-assembled monolayers for biosensing applications or as a building block for more complex molecules in drug discovery. nih.gov

Addressing Long-term Stability and Degradation Challenges in Specific Research Contexts

A significant challenge associated with many fluorinated compounds is their extreme persistence in the environment, which has led to them being dubbed "forever chemicals." youtube.com The stability of this compound is expected to be a dual-edged sword. The perfluorinated alkyl chain is exceptionally stable due to the strength of the carbon-fluorine bond. youtube.com However, the carbonate ester linkage introduces a potential site for chemical degradation.

Key research questions regarding its stability and degradation include:

Hydrolytic Stability: The carbonate group is susceptible to hydrolysis, especially under acidic or basic conditions. The rate and mechanism of this hydrolysis will be influenced by the strong electron-withdrawing effect of the perfluorononyl group. Understanding the kinetics of this degradation pathway is crucial for determining its environmental fate and its stability in potential applications like battery electrolytes. chemrxiv.org

Thermal and Electrochemical Degradation: In the context of lithium-ion batteries, fluorinated additives like fluoroethylene carbonate (FEC) can decompose at elevated temperatures or high voltages, often generating undesirable byproducts such as HF. researchgate.net Research is needed to determine the thermal and electrochemical stability window of this compound and to identify its degradation products under these conditions. Studies on FEC have shown that degradation can proceed via ring-opening or defluorination, providing a model for potential pathways. researchgate.netelyse-platform.academy

Solvent-Dependent Stability: The stability of per- and polyfluoroalkyl substances (PFAS) can be highly dependent on the solvent. nih.govnih.gov For instance, some perfluoroalkyl ether acids are stable in water and alcohols but degrade in polar aprotic solvents like acetonitrile (B52724) or DMSO. nih.gov Investigating the stability of this compound in various organic solvents is essential for its use in analytical standards, formulations, and reaction media.

Designing for Degradability: A novel research direction is the design of fluorinated polymers with built-in degradation mechanisms to mitigate environmental persistence. fu-berlin.de By incorporating ester bonds into a fluorinated polymer backbone, researchers have created materials that degrade significantly faster than their non-fluorinated counterparts and allow for fluoride recovery. fu-berlin.de The carbonate group in this compound could be exploited in a similar manner, creating polymers where the fluorinated side chain can be cleaved and potentially recovered after the product's useful life.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, AI and ML can address several key challenges:

Property Prediction: Before undertaking costly and time-consuming synthesis, ML models can predict a wide range of chemical and physical properties. research.googleulster.ac.uk Using graph-based representations of molecules, Message Passing Neural Networks (MPNNs) can predict electronic, thermodynamic, and other properties with high accuracy and speed. research.google Such models could be trained on data from other fluorinated carbonates to predict the boiling point, solubility, viscosity, and electrochemical stability of the target compound.

Synthesis Planning (Retrosynthesis): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that a human chemist might overlook. chemcopilot.com These platforms, trained on millions of known reactions, can deconstruct the target molecule into available starting materials. youtube.com For this compound, an AI tool could suggest optimal reaction conditions, catalysts, and greener alternatives, potentially integrating sustainability scores into the pathway evaluation. technologynetworks.comchemcopilot.com

Accelerating Discovery of New Applications: Generative AI models can design novel molecules with desired properties. youtube.com By defining a target property profile (e.g., high thermal stability, specific surface tension), a generative model could suggest modifications to the this compound structure or identify it as a candidate for a specific application within a large-scale virtual screening.

Understanding Reactivity: ML models are being developed to predict the reactivity and strength of chemical reagents, such as the fluorinating power of N-F reagents. rsc.orgrsc.org Similar models could be developed to predict the reactivity of the carbonate group in this molecule, aiding in the design of polymerization reactions or understanding its degradation pathways.

The integration of AI with automated robotic platforms represents a future frontier, enabling closed-loop systems where AI designs a synthesis, a robot executes it, and the results are fed back to the AI to refine future predictions. nih.govyoutube.com This approach could dramatically accelerate the research and development cycle for novel fluorinated materials like this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
Fluoroethylene carbonate (FEC)
Hydrogen fluoride (HF)
Potassium fluoride (KF)
1H,1H,9H-perfluorononanol
Carbon dioxide (CO2)
Phosgene
Chloroform
Acetonitrile

Conclusion of Research on Butyl 1h,1h,9h Perfluorononyl Carbonate

Summary of Key Research Findings and Methodological Advancements

Research into Butyl 1H,1H,9H-perfluorononyl carbonate, while not extensive as a standalone subject, is underpinned by broader advancements in the synthesis and characterization of fluorinated organic carbonates. The primary method for synthesizing such compounds involves the reaction of a corresponding alcohol with a chloroformate or a transesterification reaction with another carbonate. For this compound, this would typically involve the reaction of 1H,1H,9H-perfluorononanol with butyl chloroformate or the transesterification of a simple carbonate like dimethyl carbonate with 1H,1H,9H-perfluorononanol and butanol.

A significant methodological advancement in the synthesis of related fluoroalkyl carbonates is the "photo-on-demand" method. This technique utilizes chloroform (B151607) and a fluoroalcohol in the presence of light to generate the carbonate in situ, offering a potentially safer and more efficient route compared to traditional methods that may use toxic reagents like phosgene (B1210022). kobe-u.ac.jp While not specifically documented for this compound, this method represents a key technological advance applicable to its production.

The reactivity of fluoroalkyl carbonates is a central aspect of their research. Studies on various fluoroalkyl carbonates have shown that the electron-withdrawing nature of the perfluorinated chain enhances the electrophilicity of the carbonyl group. researchgate.netacs.org This makes them more reactive in nucleophilic substitution reactions compared to their non-fluorinated analogs. researchgate.netacs.org The reactivity is also influenced by the leaving group ability of the fluoroalkoxy group. acs.org

Methodological advancements in analytical chemistry have been crucial for the study of perfluorinated compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and quantification of these compounds. acs.org Infrared (IR) spectroscopy is another vital tool, with the carbonyl (C=O) stretch being a key diagnostic peak for carbonates. acs.org For perfluorinated compounds, the C-F stretching region of the IR spectrum also provides a characteristic signature. nih.gov

Illustrative Spectroscopic Data for this compound (Note: The following data is illustrative and based on general characteristics of similar compounds, as specific experimental data for this compound is not widely available.)

Analytical TechniqueExpected Key Signals
¹H NMRSignals corresponding to the butyl group protons and the -CH₂- group adjacent to the perfluorinated chain.
¹⁹F NMRMultiple signals corresponding to the different fluorine environments in the perfluorononyl chain.
¹³C NMRSignals for the carbonyl carbon, carbons of the butyl group, and carbons of the fluorinated chain.
IR SpectroscopyStrong absorption band for the C=O stretch (typically 1750-1780 cm⁻¹), and strong bands in the C-F stretching region (typically 1100-1300 cm⁻¹).
Mass SpectrometryA molecular ion peak and characteristic fragmentation patterns involving the loss of the butyl group, the perfluorononyl group, and carbon dioxide.

Broader Impact and Significance within Perfluorinated Chemistry Research

The study of compounds like this compound contributes to the broader field of perfluorinated chemistry, which has significant industrial and technological implications. Per- and polyfluoroalkyl substances (PFAS) are known for their unique properties, including high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. nih.govnih.gov These properties make them valuable in a wide range of applications, from surfactants and polymers to specialized coatings. pops.intepa.gov

The introduction of a carbonate functional group into a long-chain perfluorinated molecule, as in this compound, creates a molecule with a combination of a stable, non-polar perfluorinated tail and a more reactive, polar carbonate head. This amphiphilic nature suggests potential applications as a surfactant or as a monomer for the synthesis of fluorinated polymers. The reactivity of the carbonate group allows for further chemical modification, making it a potential building block for more complex fluorinated materials. researchgate.net

Research into such compounds also has significant environmental implications. Long-chain perfluorinated compounds are known for their persistence in the environment and their potential for bioaccumulation. pops.intmoenv.gov.tw Therefore, understanding the synthesis, properties, and potential applications of new perfluorinated compounds is crucial for assessing their environmental fate and for developing more sustainable alternatives. The study of the reactivity and degradation pathways of compounds like this compound can inform the design of next-generation fluorinated materials with improved environmental profiles.

Prospective Outlook for Continued Research and Development

The future research and development of this compound and related compounds are likely to focus on several key areas:

Advanced Synthesis and Green Chemistry: There is a continuing need for the development of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated carbonates. This includes the optimization of catalytic systems for transesterification and the broader application of techniques like photo-on-demand synthesis. kobe-u.ac.jpresearchgate.net The goal is to reduce the use of hazardous reagents and minimize waste production.

Polymer Chemistry: A significant area for future research is the use of this compound as a monomer or precursor for the synthesis of novel fluorinated polymers. These polymers could possess unique properties, such as enhanced thermal stability, chemical resistance, and specific surface properties, making them suitable for advanced applications in electronics, aerospace, and biomedical devices.

Material Science and Surface Chemistry: The surfactant-like structure of this compound makes it a candidate for applications in modifying surface properties. Research could explore its use in creating superhydrophobic and oleophobic coatings, as a component in specialized lubricants, or in formulations for fire-fighting foams.

Environmental and Toxicological Studies: Given the concerns surrounding long-chain PFAS, a critical aspect of future research will be to thoroughly evaluate the environmental persistence, bioaccumulation potential, and toxicity of this compound. This research is essential to ensure that any potential applications are safe and sustainable.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Butyl 1H,1H,9H-perfluorononyl carbonate, and how do fluorinated intermediates influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves coupling perfluorononanol with butyl chloroformate in anhydrous conditions. Fluorinated intermediates (e.g., perfluoroalkyl sulfonic acids, as seen in ) require strict control of moisture and temperature due to their hydrolytic sensitivity. Use inert gas purging (N₂/Ar) and catalysts like DMAP to enhance yield. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-rich intermediates, as incomplete coupling may leave residual perfluorononanol.
  • Key Reference : Fluorinated intermediates and reaction conditions ( ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ tandem analytical techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₉F₁₇O₃, calculated mass ≈ 572 g/mol) and isotopic patterns unique to fluorine.
  • <sup>19</sup>F/<sup>1</sup>H NMR : Resolve splitting patterns from CF₂/CF₃ groups (e.g., δ -80 to -120 ppm for <sup>19</sup>F).
  • HPLC-ELSD : Quantify purity without UV-active groups, using C18 columns with methanol/water gradients.
    • Key Reference : Structural analogs in (C₉H₆F₁₄O₂) and analytical methods in .

Q. What safety precautions are critical when handling perfluorinated compounds like this compound?

  • Methodological Answer :

  • Containment : Use fume hoods and sealed reactors to prevent inhalation/contact (perfluoroalkyls are bioaccumulative; ).
  • Waste Management : Hydrolyze waste with basic solutions (e.g., KOH/ethanol) to degrade PFAS chains before disposal.
  • PPE : Wear fluoropolymer-coated gloves (nitrile degrades with PFAS) and full-face shields.
    • Key Reference : Toxicological guidelines in .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., <sup>19</sup>F NMR shifts) be resolved during structural analysis of fluorinated derivatives?

  • Methodological Answer :

  • Spectral Assignment : Compare experimental shifts with databases for analogous compounds (e.g., 1H,1H,9H,9H-perfluoro-1,9-nonanediol in ).
  • Dynamic Effects : Low-temperature NMR (-40°C) reduces signal broadening caused by conformational flexibility in fluorinated chains.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict shifts and validate assignments.
    • Key Reference : Structural analogs in .

Q. What experimental design principles optimize the scalability of this compound synthesis while minimizing PFAS contamination?

  • Methodological Answer :

  • Reactor Design : Continuous-flow systems ( , RDF2050112 ) improve heat/mass transfer for exothermic reactions.
  • Separation Technologies : Use fluorophilic membranes ( , RDF2050104 ) to isolate PFAS intermediates.
  • In-line Analytics : Implement FTIR probes to monitor reaction endpoints and reduce byproducts.
    • Key Reference : Engineering frameworks in .

Q. How do solvent systems influence the stability and reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • Fluorophilic Solvents : Perfluorinated solvents (e.g., FC-72) enhance solubility but may quench polar catalysts.
  • Co-solvent Blends : Test THF/H₂O mixtures with phase-transfer agents (e.g., TBAB) to balance reactivity and stability.
  • Accelerated Stability Studies : Use DOE (Design of Experiments) to model degradation kinetics under varying pH/temperature.
    • Key Reference : Solvent interactions in (PFAS surfactants) .

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